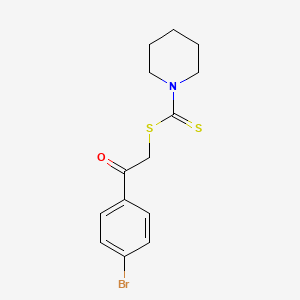
5-(4-Chlorophenyl)-N-ethyl-2-oxo-3-oxazolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)-N-ethyl-2-oxo-3-oxazolidinecarboxamide is a synthetic compound that belongs to the class of oxazolidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-N-ethyl-2-oxo-3-oxazolidinecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with N-ethylglycine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chlorophenyl)-N-ethyl-2-oxo-3-oxazolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amides, and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: The compound is used in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-(4-Chlorophenyl)-N-ethyl-2-oxo-3-oxazolidinecarboxamide involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex and thus inhibiting protein synthesis. This leads to the death of the bacterial cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides
Uniqueness
5-(4-Chlorophenyl)-N-ethyl-2-oxo-3-oxazolidinecarboxamide is unique due to its specific oxazolidinone ring structure, which imparts distinct biological activities
Eigenschaften
CAS-Nummer |
34725-05-8 |
|---|---|
Molekularformel |
C12H13ClN2O3 |
Molekulargewicht |
268.69 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-N-ethyl-2-oxo-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C12H13ClN2O3/c1-2-14-11(16)15-7-10(18-12(15)17)8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3,(H,14,16) |
InChI-Schlüssel |
ZOYXERPBGMQCJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)N1CC(OC1=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)




